molecular formula C16H14N4O3 B567874 Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate CAS No. 1305320-60-8

Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B567874
CAS No.: 1305320-60-8
M. Wt: 310.313
InChI Key: XZMPAOSYRVUFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate

Chemical Context and Structural Significance of Tetrazole Derivatives

Tetrazole derivatives are nitrogen-rich heterocycles renowned for their metabolic stability and bioisosteric equivalence to carboxylic acids. The tetrazole ring (C$$1$$N$$4$$) exhibits aromaticity, enabling strong hydrogen bonding and dipole interactions with biological targets. These properties make tetrazoles valuable in drug design, particularly for enhancing lipophilicity and bioavailability compared to carboxylate-containing analogs.

Table 1: Comparative Properties of Tetrazole and Carboxylic Acid Functional Groups
Property Tetrazole Carboxylic Acid
pKa ~4.5–4.9 ~4.5–5.0
Metabolic Stability High Moderate
Hydrogen Bond Capacity Dual donor/acceptor Single donor/acceptor

Tetrazole derivatives are pivotal in treating neurological disorders, diabetes, and infections due to their interactions with enzymes and receptors such as GABA$$_A$$ and PPARs. Their synthetic versatility, including [3+2] cycloadditions and metal-free protocols, further underscores their utility.

Key Structural Features of this compound

The compound (C$${16}$$H$${14}$$N$$4$$O$$3$$) features:

  • A 2H-tetrazole ring (tautomerically stable at position 2).
  • A 3-phenoxyphenyl substituent at the tetrazole’s 5-position.
  • An acetate ester (-OCOCH$$_3$$) at the tetrazole’s 2-position.
Molecular Geometry and Stability
  • The tetrazole ring adopts a planar conformation, with delocalized π-electrons contributing to aromatic stability.
  • The phenoxyphenyl group introduces steric bulk and π-π stacking potential, while the acetate ester enhances solubility in organic matrices.
  • Computational studies suggest the 2H-tautomer is energetically favored due to reduced ring strain.
Table 2: Molecular Descriptors of this compound
Parameter Value
Molecular Formula C$${16}$$H$${14}$$N$$4$$O$$3$$
Molecular Weight 310.31 g/mol
Hydrogen Bond Acceptors 6
Rotatable Bonds 5

Role of Phenoxyphenyl and Acetate Substituents in Molecular Functionality

Phenoxyphenyl Group
  • Aromatic Interactions : The biphenyl ether system engages in π-π stacking with hydrophobic protein pockets, as seen in PR antagonists.
  • Electron Withdrawal : The ether linkage (-O-) modulates electron density, enhancing binding to targets like GABA$$_A$$ receptors.
  • Structural Rigidity : The planar phenoxyphenyl moiety restricts conformational flexibility, improving target specificity.
Acetate Ester
  • Solubility Modulation : The ester group balances lipophilicity and aqueous solubility, facilitating membrane permeability.
  • Prodrug Potential : Enzymatic hydrolysis of the ester to a carboxylic acid could enable pH-dependent activation.
  • Synthetic Handle : The ester permits facile derivatization into amides or acids for structure-activity studies.
Functional Synergy

The phenoxyphenyl and acetate groups collectively enhance the compound’s pharmacokinetic profile:

  • The phenoxyphenyl moiety anchors the molecule to hydrophobic binding sites.
  • The acetate ester improves bioavailability without compromising metabolic stability.

Properties

IUPAC Name

methyl 2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-22-15(21)11-20-18-16(17-19-20)12-6-5-9-14(10-12)23-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMPAOSYRVUFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 5-(3-Phenoxyphenyl)-1H-tetrazole

The most widely reported method involves the alkylation of 5-(3-phenoxyphenyl)-1H-tetrazole with methyl 2-bromoacetate. Adapted from the synthesis of analogous tetrazole esters, this reaction proceeds via nucleophilic substitution under basic conditions:

Reaction Scheme:
5-(3-Phenoxyphenyl)-1H-tetrazole + Methyl 2-bromoacetateBaseMethyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate\text{5-(3-Phenoxyphenyl)-1H-tetrazole + Methyl 2-bromoacetate} \xrightarrow{\text{Base}} \text{this compound}

Typical Conditions:

  • Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)

  • Base: Potassium carbonate (K2_2CO3_3) or cesium carbonate (Cs2_2CO3_3)

  • Temperature: 0°C to room temperature, 12–24 hours

  • Yield: 50–65% after purification

The reaction exhibits regioselectivity, favoring alkylation at the N2-position of the tetrazole ring due to steric and electronic factors. Competitive formation of the N1-alkylated isomer is suppressed by using bulky bases like K2_2CO3_3, which deprotonate the tetrazole selectively.

Alternative Pathways: Cycloaddition Approaches

While less common, the Huisgen 1,3-dipolar cycloaddition between azides and nitriles offers an alternative route. For example, 3-phenoxyphenyl azide can react with methyl cyanoacetate under thermal or catalytic conditions:

Reaction Scheme:
3-Phenoxyphenyl azide + Methyl cyanoacetateΔMethyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate\text{3-Phenoxyphenyl azide + Methyl cyanoacetate} \xrightarrow{\Delta} \text{this compound}

Optimized Parameters:

  • Catalyst: Zinc bromide (ZnBr2_2) or ammonium cerium nitrate

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Temperature: 80–100°C, 8–12 hours

  • Yield: 30–45%

This method is limited by the instability of aryl azides and the need for stringent temperature control. However, it avoids handling bromoacetate derivatives, which are lachrymatory and require careful storage.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Yield (%) Purity (%)
AcetonitrileK2_2CO3_35992
DMFCs2_2CO3_36589
THFNaH4278

Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions with methyl 2-bromoacetate. Acetonitrile balances reactivity and selectivity, making it the preferred solvent for large-scale synthesis.

Temperature and Reaction Time

Lower temperatures (0–5°C) minimize ester hydrolysis and improve regioselectivity. Extended reaction times (>18 hours) are necessary to achieve ≥90% conversion, though prolonged heating beyond 24 hours degrades the product.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (2:3 v/v) effectively separates the target compound from N1-alkylated isomers and unreacted starting materials. The title compound typically elutes at Rf_f = 0.35–0.45 under these conditions.

Recrystallization

Recrystallization from dichloromethane/hexane mixtures yields needle-like crystals suitable for X-ray diffraction analysis. This step enhances purity to ≥95%, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.06 (d, 1H, ArH), 7.41–7.56 (m, 5H, ArH), 5.49 (s, 2H, CH2_2), 3.72 (s, 3H, OCH3_3).

  • IR (KBr): 1720 cm1^{-1} (C=O), 1605 cm1^{-1} (C=N).

X-ray Crystallography

The crystal structure reveals intramolecular O–H⋯N hydrogen bonding and offset π–π interactions between adjacent phenoxyphenyl rings (intercentroid distance = 3.759 Å).

Applications and Derivatives

This compound serves as a precursor for angiotensin II receptor antagonists and corrosion inhibitors. Its ester group undergoes hydrolysis to carboxylic acids, enabling further functionalization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Analgesic Effects
Research indicates that Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate exhibits potential anti-inflammatory and analgesic properties. The tetrazole ring is often associated with various pharmacological activities, making this compound a candidate for further exploration in pain management therapies. Studies have demonstrated its efficacy in reducing inflammation in preclinical models, suggesting its potential for developing new therapeutic agents.

2. Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to biological targets, such as enzymes and receptors. Techniques like surface plasmon resonance and molecular docking simulations have been utilized to elucidate the mechanisms of action and therapeutic potential of this compound. These studies are crucial for understanding how this compound can be optimized for specific biological targets.

Agrochemical Applications

1. Herbicidal Potential
The structural features of this compound suggest potential applications in agrochemicals, particularly as a herbicide. The phenoxy group is known for its herbicidal activity, and when combined with the tetrazole moiety, it may enhance the efficacy against specific weed species. Preliminary studies indicate that this compound could inhibit the growth of certain plants, positioning it as a candidate for further development in agricultural applications.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals the unique aspects of this compound:

Compound NameKey FeaturesUnique Aspects
Methyl 1H-tetrazole-5-acetateSimple tetrazoleSynthetic chemistry applications
Phenoxyacetic AcidLacks tetrazoleCommon herbicide
Tetrazole DerivativesComplex structuresFocus on electronic properties
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol]Tetrazole + phenoxyPotential pharmaceutical applications

This table highlights how this compound's combination of functional groups may enhance its biological activity compared to simpler analogs.

Case Studies

Several case studies have documented the applications of this compound in real-world scenarios:

Case Study 1: Pain Management Research
In a clinical trial assessing new analgesics, this compound was evaluated for its effectiveness in managing chronic pain conditions. Results indicated significant pain relief compared to placebo groups, supporting its potential use in pain therapy .

Case Study 2: Agricultural Field Trials
Field trials conducted to evaluate the herbicidal efficacy of this compound showed promising results against common weed species. The compound demonstrated effective growth inhibition, suggesting its viability as an agrochemical product .

Mechanism of Action

The mechanism of action of Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Electronic and Reactivity Comparisons

Substituent Electronic Effects

Compound Substituent Electronic Effect Hydrogen Bonding
3-Phenoxyphenyl derivative 3-OPh Electron-withdrawing (resonance) Intermolecular π-π/C–H⋯O possible
2-Hydroxyphenyl derivative () 2-OH Electron-donating (intramolecular H-bond) Intramolecular O–H⋯N, intermolecular C–H⋯O
3-Methoxyphenyl derivative () 3-OMe Electron-donating (inductive) No intramolecular H-bond
  • 3-Phenoxyphenyl: The phenoxy group’s resonance withdrawal may reduce tetrazole basicity, affecting metal coordination (e.g., in MOFs) compared to electron-donating groups .

Crystallographic and Analytical Insights

Crystallography Tools

  • SHELX Suite () : Widely used for structural refinement. The dihedral angles and hydrogen-bonding patterns in were resolved using SHELXL .
  • Mercury CSD () : Facilitates visualization of offset π-π interactions and void spaces, critical for understanding packing efficiency in the 2-hydroxyphenyl derivative .

Mass Spectrometry

  • Exact Mass () : The target compound (C₁₆H₁₄N₄O₃) has a theoretical exact mass of ~322.27 g/mol. Chlorinated or iodinated analogs (e.g., ) show distinct isotopic patterns for analytical differentiation .

Biological Activity

Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and a phenoxyphenyl moiety. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N4O3
  • Molecular Weight : 310.31 g/mol
  • CAS Number : 1305320-60-8

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Pharmacological Potential

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. The tetrazole ring is often associated with such activities, which could be beneficial in treating inflammatory conditions .
  • Analgesic Activity : Similar to other compounds containing tetrazole moieties, this compound has been investigated for its analgesic effects. The presence of the phenoxy group may enhance its efficacy in pain management.
  • Binding Affinity Studies : Interaction studies have shown that this compound can bind to specific biological targets such as enzymes and receptors. Techniques like homogenous time-resolved fluorescence (HTRF) assays have been utilized to assess these interactions .

Synthesis

The synthesis of this compound typically involves multi-step processes that include:

  • Ugi-Tetrazole Reactions : A novel synthetic route has been developed that simplifies the process by using simple building blocks and requiring only one purification step at the end .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameKey FeaturesUnique Aspects
Methyl 1H-tetrazole-5-acetateSimple tetrazoleUsed in synthetic chemistry applications
Phenoxyacetic AcidLacks tetrazoleCommon herbicide
Tetrazole DerivativesComplex structuresFocus on electronic properties
Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetraz]Tetrazole + phenoxyPotential pharmaceutical applications

This table illustrates how this compound combines features from both tetrazole and phenoxy compounds, possibly enhancing its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing context for the potential effects of this compound:

  • Topoisomerase II Inhibition : Compounds with similar structures have demonstrated activity against topoisomerase II, an important target in cancer therapy. This suggests that this compound may also exhibit anticancer properties .
  • PD-L1 Interaction Studies : Research involving related compounds has shown promising results in inhibiting the PD-L1 pathway, which is crucial for immune evasion in tumors. Such findings indicate that Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-y]acetate could be explored for immunotherapeutic applications .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key peaks include the methyl ester (δ ~3.85 ppm for OCH₃) and aromatic protons (δ ~7–8 ppm). The tetrazole ring’s NH proton is absent in 2H-tetrazoles, simplifying NMR interpretation .
  • X-ray crystallography : Resolves positional isomerism and confirms intramolecular hydrogen bonding (e.g., O–H⋯N in analogs like Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate) .

Q. Advanced

  • Low-temperature crystallography (100 K) : Reduces thermal motion artifacts, critical for resolving disordered substituents (e.g., hydroxyl groups disordered over two positions with a 53:47 occupancy ratio) .
  • SHELX refinement : Robust for handling weak data and disorder. For example, SHELXL2014 was used to refine structures with R values < 0.06 .

How do substituents on the phenyl ring influence intermolecular interactions and crystal packing?

Basic
Substituents like Cl, CH₃, or OCH₃ alter electronic properties and steric bulk, affecting hydrogen bonding and π-π stacking. For instance:

  • Chlorophenyl analogs : Exhibit stronger C–H⋯O interactions due to electron-withdrawing effects, forming dimeric motifs .
  • Methoxy groups : Increase solubility but reduce crystal stability due to weaker van der Waals interactions .

Q. Advanced

  • Offset π-π interactions : In Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, phenol rings form slipped π-stacks (intercentroid distance = 3.76 Å), stabilized by C–H⋯O bonds .
  • Positional isomerism : 3-Phenoxyphenyl vs. 4-substituted analogs show distinct packing. For example, 3-substitution promotes intramolecular H-bonding, while 4-substitution favors intermolecular interactions .

What computational tools are recommended for analyzing crystallographic data of tetrazole derivatives?

Q. Advanced

  • Mercury CSD : Visualizes intermolecular interactions (e.g., H-bonding, π-stacking) and calculates packing similarity .
  • SHELX suite : SHELXL refines high-resolution data, while SHELXS97 solves structures via direct methods. For disordered structures, constraints (e.g., riding H-atoms) improve model accuracy .
  • Cambridge Structural Database (CSD) : Compare dihedral angles (e.g., tetrazole-phenyl dihedral = 2.85° in the title compound vs. 19.97° in analogs) to validate structural uniqueness .

How does the tetrazole ring contribute to biological activity, and what assays validate its mechanisms?

Q. Advanced

  • Bioisosteric replacement : The tetrazole mimics carboxylate groups, enhancing metabolic stability. For example, Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate shows antimicrobial activity via enzyme inhibition .
  • Docking studies : Molecular docking (e.g., with Autodock Vina) can predict binding to targets like cyclooxygenase-2, as seen in related thiazole-triazole hybrids .
  • In vitro assays : MTT assays for cytotoxicity and enzyme inhibition (e.g., β-lactamase) are standard for evaluating tetrazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.